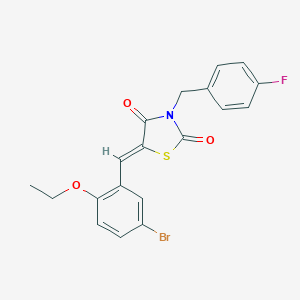![molecular formula C22H19ClN4O4 B302233 Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate, also known as MCFA, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields, including medicine and agriculture. MCFA is a heterocyclic compound that belongs to the family of benzoates. It has a molecular weight of 510.3 g/mol and a chemical formula of C26H23ClN4O5.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate is not fully understood. However, it is believed that Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate exerts its effects by inhibiting various enzymes and signaling pathways in the body. For example, Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In agricultural studies, Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been shown to have insecticidal and herbicidal properties by inhibiting various enzymes and metabolic pathways in pests and weeds.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also relatively expensive compared to other compounds used in lab experiments.
Orientations Futures
There are several future directions for research on Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate. In medicine, further studies are needed to determine the optimal dosage and administration of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate for treating cancer and neurodegenerative diseases. In agriculture, further studies are needed to determine the efficacy and safety of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate as a pesticide and herbicide. Additionally, studies are needed to determine the environmental impact of using Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate in agriculture. Finally, further studies are needed to determine the mechanism of action of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate and to identify new potential applications for this compound.
Méthodes De Synthèse
The synthesis of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate involves the condensation reaction of 4-chloro-3-nitrobenzoic acid with 5-(2-furyl)-2-hydrazinylidene-2-methyl-4-oxothiazolidine-3-carboxylic acid methyl ester in the presence of sodium methoxide. The resulting product is then treated with methanol and hydrochloric acid to obtain Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate. This synthesis method has been optimized to increase the yield of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate and reduce the use of hazardous reagents.
Applications De Recherche Scientifique
Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been studied extensively for its potential applications in medicine and agriculture. In medicine, Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In agriculture, Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been studied for its potential use as a pesticide. It has been shown to have insecticidal properties against various pests, including aphids and spider mites. Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has also been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weeds, including barnyardgrass and crabgrass.
Propriétés
Nom du produit |
Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate |
|---|---|
Formule moléculaire |
C22H19ClN4O4 |
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
methyl 4-chloro-3-[5-[(E)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H19ClN4O4/c1-13-8-15(12-29-2)18(10-24)21(26-13)27-25-11-16-5-7-20(31-16)17-9-14(22(28)30-3)4-6-19(17)23/h4-9,11H,12H2,1-3H3,(H,26,27)/b25-11+ |
Clé InChI |
FFLCJYJLLGUANN-OPEKNORGSA-N |
SMILES isomérique |
CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl |
SMILES canonique |
CC1=CC(=C(C(=N1)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302155.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302162.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)
![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)



![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)